4-(Trifluoromethyl)phenyl isothiocyanate
Overview
Description
4-(Trifluoromethyl)phenyl isothiocyanate, also referred to as p-trifluoromethylphenylisothiocyanate, is an isothiocyanate derivative . It has a molecular weight of 203.18 .
Synthesis Analysis
This compound may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It may also be used in the synthesis of photoinduced electron transfer (PET) sensors .Molecular Structure Analysis
The linear formula of 4-(Trifluoromethyl)phenyl isothiocyanate is CF3C6H4NCS . The InChI key is DQEVDFQAYLIBRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenyl isothiocyanate is a solid at 20°C . It has a melting point of 38.0 to 44.0°C and a boiling point of 207°C . It should be stored at a temperature between 0-10°C .Scientific Research Applications
Piezoresistive Sensor Development : Research by Hasija et al. (2023) explored the use of 4-trifluoromethyl phenyl isothiocyanate (4CFNCS) in creating flexible piezoresistive sensors. These sensors displayed impressive performance in high-pressure ranges, highlighting the potential of 4CFNCS in sensor technology and materials science applications (Hasija et al., 2023).
Biogenic Amine Determination in Beverages : Jastrzębska et al. (2018) utilized 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of biogenic amines in beverages. This application is significant for food chemistry, particularly in ensuring the safety and quality of consumable products (Jastrzębska et al., 2018).
Organocatalysis in Transesterification : Ishihara et al. (2008) studied the use of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in creating zwitterionic salts, which served as effective organocatalysts for transesterification reactions. This research presents an important contribution to organic chemistry and catalysis (Ishihara et al., 2008).
Liquid Crystal Compound Development : Peng et al. (2016) synthesized liquid crystal (LC) compounds using 4ʹ-(4-alkyl-phenyl)-2ʹ,6ʹ-difluorotolane isothiocyanate, exhibiting high birefringence and responsiveness. This application is critical in the field of materials science, particularly for the development of LC optic devices (Peng et al., 2016).
Oligonucleotide Labeling : Hedberg and Långstrom (1997) explored the synthesis of 4-([F-18]fluoromethyl)phenyl isothiocyanate for labeling oligonucleotides, contributing significantly to biochemical research and molecular biology (Hedberg & Långstrom, 1997).
Antimicrobial and Antioxidant Compound Synthesis : Altalhi et al. (2021) reported the synthesis of novel thiosemicarbazide derivatives from phenyl acetyl isothiocyanate, exploring their antimicrobial and antioxidant potentials. This research is valuable for pharmaceutical and biomedical applications (Altalhi et al., 2021).
Trifluoroethylthiol Phenanthridine Synthesis : Zhao et al. (2018) developed a method for synthesizing trifluoroethylthiol phenanthridines using aryl alkyl isothiocyanates, contributing to organic synthesis and materials chemistry (Zhao et al., 2018).
Antimicrobial Surface Fabrication : Saini et al. (2015) used phenyl isothiocyanate to create contact active antimicrobial surfaces on microfibrillated cellulose, relevant for packaging and biomedical applications (Saini et al., 2015).
Pharmaceutical Intermediate Synthesis : Chen et al. (2019) developed a biocatalytic process for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, demonstrating significant advancements in biotechnology and pharmaceutical manufacturing (Chen et al., 2019).
Spectroscopic Investigation : Manthri and Muhamed (2015) conducted a theoretical spectroscopic investigation on 3,5-bis(trifluoromethyl) phenyl isothiocyanate, providing valuable insights for designing efficient photovoltaic organic compounds (Manthri & Muhamed, 2015).
Safety And Hazards
This compound is considered hazardous. It is toxic if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
1-isothiocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVDFQAYLIBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167771 | |
Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
1645-65-4 | |
Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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